molecular formula C11H12O3 B14268772 5-Hydroxy-6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 137542-56-4

5-Hydroxy-6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14268772
CAS No.: 137542-56-4
M. Wt: 192.21 g/mol
InChI Key: HIQOGHGGZYIFQJ-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring This specific compound is characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the starting material can be a substituted benzaldehyde, which undergoes a series of reactions including aldol condensation, cyclization, and subsequent functional group modifications to yield the desired indanone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indanone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Formation of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 5-hydroxy-6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indanone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1-indanone
  • 6-Methoxy-2-methyl-1-indanone
  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Uniqueness

5-Hydroxy-6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific combination of functional groups attached to the indanone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

137542-56-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-hydroxy-6-methoxy-2-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O3/c1-6-3-7-4-9(12)10(14-2)5-8(7)11(6)13/h4-6,12H,3H2,1-2H3

InChI Key

HIQOGHGGZYIFQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C=C2C1=O)OC)O

Origin of Product

United States

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